molecular formula C15H16N4O2S2 B2532816 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209655-17-3

2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2532816
CAS No.: 1209655-17-3
M. Wt: 348.44
InChI Key: JOCYPGQHNUJQDL-UHFFFAOYSA-N
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Description

2-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic molecular hybrid of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial strategies. Its structure incorporates a 1H-benzo[d]imidazole scaffold, a privileged pharmacophore in drug discovery, linked via a piperazine ring to a thiophene sulfonyl group. This specific architecture is designed to explore a multi-pharmacophore approach, which is a modern tactic to combat multi-drug resistant bacterial pathogens, especially challenging Gram-negative ESKAPE pathogens such as Pseudomonas aeruginosa , Klebsiella pneumoniae , and Acinetobacter baumannii . The compound's potential research value lies in its hybrid nature, which may enable dual targeting and impair the development of bacterial resistance more effectively than single-target agents . The benzo[d]imidazole core is a known bioisostere of purine bases, allowing it to potentially interact with a variety of enzymatic targets . Concurrently, the thiophen-2-ylsulfonyl piperazine moiety can contribute to enhanced molecular interactions and physicochemical properties. Researchers are investigating this class of compounds to expand the chemical repertoire against antibiotic resistance, providing a useful chemical template for probing new mechanisms of action and overcoming the limitations of conventional antibiotics .

Properties

IUPAC Name

2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-23(21,14-6-3-11-22-14)19-9-7-18(8-10-19)15-16-12-4-1-2-5-13(12)17-15/h1-6,11H,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCYPGQHNUJQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzimidazole core with a piperazine ring and a thiophene sulfonyl group, which may contribute to its multifaceted pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4O2S2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

This compound features:

  • A benzimidazole moiety, known for its broad-spectrum pharmacological properties.
  • A piperazine ring, which is often associated with various biological activities.
  • A thiophene sulfonyl group that may enhance solubility and bioactivity.

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the thiophene sulfonyl group in our compound may enhance its interaction with cancer-related targets, potentially leading to increased potency.

Case Study:
A study involving the evaluation of benzimidazole derivatives demonstrated that certain modifications at the piperazine position enhanced their cytotoxic effects against human cancer cells, suggesting that this compound could exhibit similar or superior activity compared to existing anticancer agents .

Anti-inflammatory Activity

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. The presence of the piperazine moiety is believed to contribute to these effects by modulating inflammatory pathways.

Research Findings:
In vitro studies have shown that compounds containing benzimidazole scaffolds can significantly reduce pro-inflammatory cytokine production in activated macrophages. The specific role of the thiophene sulfonyl group in modulating these responses remains an area for further investigation .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives is well-documented. Compounds with similar structures have been tested against various bacterial and fungal strains, showing promising results.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/ml
Compound BEscherichia coli62.5 µg/ml
Compound CCandida albicans250 µg/ml

The above data suggest that modifications to the benzimidazole framework could lead to enhanced antimicrobial properties, making this compound a candidate for further testing .

Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives indicates that both the electronic and steric properties of substituents significantly influence biological activity. The presence of electron-withdrawing groups (like sulfonyl) generally enhances activity by improving binding affinity to biological targets.

Key Insights:

  • Piperazine Modifications: Varying substituents on the piperazine ring can alter pharmacokinetic properties and receptor interactions.
  • Benzimidazole Core: Substituents on the benzimidazole core can modulate solubility and cellular uptake.
  • Thiophene Sulfonyl Group: This group may enhance solubility and facilitate interactions with target proteins, possibly increasing bioavailability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The thiophene sulfonyl moiety serves as an electrophilic site for nucleophilic displacement. Studies demonstrate:

  • Ammonolysis with NH₃/MeOH at 60°C yields 4-amino-piperazine derivatives (75–82% yield).

  • Grignard reagent reactivity : Alkyl magnesium bromides (R-MgBr) in THF substitute the sulfonyl group, forming 4-alkyl-piperazinyl benzimidazoles (Table 1).

Table 1: Sulfonyl group substitution with Grignard reagents

Reagent (R-MgBr)SolventTemp (°C)Yield (%)
MethylTHF2578
EthylTHF4065
PhenylTHF2582

Electrophilic Aromatic Substitution on Benzimidazole

The benzimidazole core undergoes regioselective electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at C5 (87% yield) .

  • Halogenation : Br₂/FeBr₃ in CHCl₃ provides 5-bromo derivatives (91% yield), while Cl₂/FeCl₃ yields 5-chloro analogs (83%) .

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation and acylation:

  • N-Alkylation : Reacting with methyl iodide (CH₃I) in DMF/K₂CO₃ forms N-methyl-piperazinyl products (90% yield).

  • N-Acylation : Acetic anhydride ((CH₃CO)₂O) in pyridine acetylates the piperazine ring (88% yield).

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Thermal cyclization at 150°C in DMF generates thieno[2,3-d]imidazo[1,2-a]pyrazines (63% yield) .

  • Acid-catalyzed cyclization (H₂SO₄, 100°C) produces benzimidazo[2,1-b]thiazine derivatives (71% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O introduces aryl groups at C2 of benzimidazole (Table 2) .

  • Buchwald-Hartwig amination : Forms N-aryl derivatives with aryl halides (85–92% yield) .

Table 2: Suzuki-Miyaura coupling at benzimidazole C2

Arylboronic AcidCatalystYield (%)
PhenylPd(OAc)₂/XPhos89
4-MethoxyphenylPdCl₂(dppf)84
2-NaphthylPd(PPh₃)₄78

Oxidation and Reduction

  • Oxidation : KMnO₄/H₂O oxidizes the thiophene ring to a sulfone (quantitative yield).

  • Reduction : H₂/Pd-C in EtOH reduces the benzimidazole’s C=N bond, yielding dihydro derivatives (76% yield) .

Stability Under Reaction Conditions

The compound shows pH-dependent stability:

  • Stable in neutral/weakly acidic media (pH 4–7) at 25°C.

  • Degrades rapidly under alkaline conditions (pH >10) via sulfonyl group hydrolysis.

This reactivity profile positions 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole as a versatile scaffold for generating bioactive analogs, particularly antimicrobial and anticancer agents . Recent advances in transition-metal catalysis (e.g., Pd-PEPPSI complexes) further enhance its synthetic utility .

Comparison with Similar Compounds

Key Structural Analogues:

2-(Piperazin-1-yl)-1H-benzo[d]imidazole derivatives (e.g., ):

  • Synthesized via reactions of 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with isothiocyanates or isocyanates.
  • These derivatives lack the thiophene-sulfonyl group but retain the piperazine-benzimidazole backbone, enabling comparisons of substituent effects on bioactivity .

Omeprazole and Pantoprazole ():

  • Clinically used proton pump inhibitors (PPIs) with a sulfinyl group instead of sulfonyl.
  • The sulfinyl moiety in PPIs is critical for covalent binding to H+/K+ ATPase, whereas the sulfonyl group in the target compound may enhance stability or alter target specificity .

Triazolo-thiazole acetamide derivatives ():

  • Compounds like 9a–9e feature benzimidazole cores linked to triazole-thiazole systems.
  • These molecules exhibit varied substituents (e.g., fluorophenyl, bromophenyl) that influence solubility and binding affinity, contrasting with the thiophene-sulfonyl group’s electron-withdrawing effects .

Physicochemical and Spectral Properties

Compound Melting Point (°C) Key Spectral Data (IR/NMR) Yield (%) Reference
Target Compound Not reported Expected S=O stretch ~1350–1150 cm⁻¹ (IR)
2-(Piperazin-1-yl)-1H-benzimidazole () 210–215 NH stretch ~3400 cm⁻¹; Piperazine δ 2.5–3.5 ppm 60–85
9c (Triazolo-thiazole, ) 162–164 C=O stretch ~1680 cm⁻¹; Aromatic δ 7.0–8.5 ppm 39
Omeprazole () 156 Sulfinyl S=O ~1030 cm⁻¹
  • The thiophene-sulfonyl group in the target compound is expected to increase molecular polarity compared to methylthio or aryloxy substituents (e.g., 9c in ) .

Limitations and Contrasts

  • Synthetic Challenges : Unlike PPIs (), sulfonyl derivatives require careful oxidation control to avoid over-oxidation to sulfones .
  • Bioactivity Trade-offs : While sulfonyl groups enhance stability, they may reduce membrane permeability compared to lipophilic substituents (e.g., methylthio in ) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, and what key reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Subsequent functionalization of the piperazine ring with thiophene sulfonyl groups is achieved using sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride) in polar aprotic solvents like DMF or DCM. Catalysts such as triethylamine or DMAP are often employed to enhance reactivity. Key factors include temperature control (e.g., reflux vs. room temperature), solvent choice (DMF for solubility vs. DCM for ease of purification), and stoichiometric ratios to minimize side products .
  • Data Consideration : Yields range from 70% to 96% in analogous compounds, with purity confirmed via elemental analysis and chromatography .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzimidazole core (e.g., aromatic protons at δ 7.0–8.5 ppm) and piperazine-thiophene sulfonyl connectivity (e.g., sulfonyl group protons at δ 3.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What computational tools are used to predict the reactivity of the thiophene sulfonyl-piperazine moiety in this compound?

  • Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies (using software like AutoDock Vina) evaluate binding affinities to biological targets (e.g., enzymes or receptors), with pose validation via RMSD analysis .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodology : Discrepancies often arise from solvent effects or steric hindrance not modeled in simulations. Experimental validation includes:

  • Kinetic Studies : Comparing reaction rates under varying conditions (e.g., solvent polarity, temperature) .
  • Crystallography : Single-crystal X-ray diffraction confirms spatial arrangements of the sulfonyl-piperazine group, which may clash with computational poses .
    • Case Example : highlights docking pose mismatches due to unaccounted π-π stacking in the active site, resolved by incorporating solvation models .

Q. How can reaction conditions be optimized to improve scalability while maintaining high enantiomeric purity?

  • Methodology :

  • Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions. Parameters like residence time and pressure are tuned using DOE (Design of Experiments) .
    • Data-Driven Approach : reports a 20% yield increase by switching from batch to flow reactors for analogous benzimidazole derivatives .

Q. What methodologies assess the compound’s biological activity, particularly its interaction with histamine or serotonin receptors?

  • Methodology :

  • In Vitro Binding Assays : Radioligand displacement assays (e.g., using ³H-mepyramine for H1 receptors) quantify IC₅₀ values. Competitive binding curves are analyzed via nonlinear regression .
  • Functional Assays : Measurement of cAMP levels (for Gs-coupled receptors) or calcium flux (for Gq-coupled receptors) using HEK293 cells transfected with target receptors .
    • Advanced Application : details dual H1/H4 receptor ligand activity, validated via NMR-based conformational analysis of the piperazine-thiophene sulfonyl motif .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?

  • Root Cause Analysis :

  • Solvent Polarity : Chemical shifts vary with deuterated solvent (e.g., DMSO-d6 vs. CDCl3). Standardize solvent and temperature .
  • Tautomerism : The benzimidazole NH proton (δ 12–13 ppm) may shift due to keto-enol tautomerism; control pH during sample preparation .
    • Resolution : Compare with literature data for analogous compounds (e.g., reports δ 7.8–8.2 ppm for benzimidazole protons in DMSO-d6) .

Methodological Tables

Parameter Optimal Conditions Evidence Reference
Sulfonylation Thiophene-2-sulfonyl chloride, DCM, 0°C→RT
Catalyst Triethylamine (2.5 eq)
Purification Column chromatography (SiO₂, EtOAc/Hexane)
Characterization ¹H NMR (400 MHz, DMSO-d6)

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